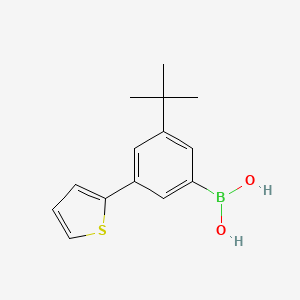
(3-(tert-Butyl)-5-(thiophen-2-yl)phenyl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-(tert-Butyl)-5-(thiophen-2-yl)phenyl)boronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. This compound features a tert-butyl group, a thiophene ring, and a phenyl ring, making it a unique and valuable building block in various chemical applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (3-(tert-Butyl)-5-(thiophen-2-yl)phenyl)boronic acid typically involves the following steps:
Bromination: The starting material, 3-tert-butyl-5-thiophen-2-ylphenyl, is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.
Lithiation: The brominated intermediate is then subjected to lithiation using n-butyllithium or a similar organolithium reagent.
Borylation: The lithiated intermediate is treated with a boron source, such as trimethyl borate or bis(pinacolato)diboron, to introduce the boronic acid functionality.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form the corresponding phenol derivative.
Reduction: Reduction reactions can convert the boronic acid group to a hydroxyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Palladium catalysts are often employed in Suzuki-Miyaura cross-coupling reactions.
Major Products:
Phenol Derivative: Formed through oxidation.
Hydroxyl Compound: Formed through reduction.
Coupled Products: Formed through Suzuki-Miyaura cross-coupling with various aryl or vinyl halides.
科学研究应用
(3-(tert-Butyl)-5-(thiophen-2-yl)phenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in cross-coupling reactions.
Biology: Employed in the development of boron-containing drugs and as a probe for studying biological systems.
Medicine: Investigated for its potential in drug delivery systems and as a component in boron neutron capture therapy (BNCT).
Industry: Utilized in the production of advanced materials, such as polymers and electronic components.
作用机制
The mechanism of action of (3-(tert-Butyl)-5-(thiophen-2-yl)phenyl)boronic acid primarily involves its ability to form stable complexes with various substrates. The boronic acid group can interact with diols, amines, and other nucleophiles, facilitating a range of chemical transformations. In biological systems, it can target specific enzymes or receptors, modulating their activity through covalent or non-covalent interactions.
相似化合物的比较
Phenylboronic Acid: Lacks the tert-butyl and thiophene groups, making it less sterically hindered.
Thiophen-2-ylboronic Acid: Contains the thiophene ring but lacks the tert-butyl and phenyl groups.
tert-Butylphenylboronic Acid: Contains the tert-butyl and phenyl groups but lacks the thiophene ring.
Uniqueness: (3-(tert-Butyl)-5-(thiophen-2-yl)phenyl)boronic acid is unique due to its combination of steric hindrance from the tert-butyl group and electronic properties from the thiophene ring. This makes it particularly valuable in selective reactions and applications where both steric and electronic factors play a crucial role.
属性
分子式 |
C14H17BO2S |
|---|---|
分子量 |
260.2 g/mol |
IUPAC 名称 |
(3-tert-butyl-5-thiophen-2-ylphenyl)boronic acid |
InChI |
InChI=1S/C14H17BO2S/c1-14(2,3)11-7-10(13-5-4-6-18-13)8-12(9-11)15(16)17/h4-9,16-17H,1-3H3 |
InChI 键 |
IIGWTMJNRQUULQ-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC(=CC(=C1)C(C)(C)C)C2=CC=CS2)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Bis(3-methyl-2-phenylimidazo[1,2-a]pyridin-4-ium-1-yl)diazene;dibromide](/img/structure/B14088098.png)
![ethyl 2-[(4-oxo-3-phenoxy-4H-chromen-7-yl)oxy]propanoate](/img/structure/B14088107.png)
![2-(6-Ethoxy-1,3-benzothiazol-2-yl)-1-(3-ethoxy-4-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14088113.png)
![4-hydroxy-1,6,7-trimethyl-8-[3-(4-methylpiperazin-1-yl)propyl]-1H-imidazo[2,1-f]purin-2(8H)-one](/img/structure/B14088122.png)
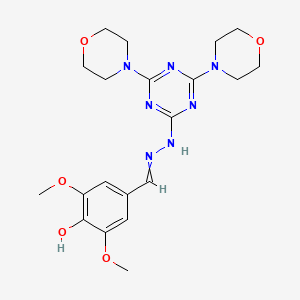
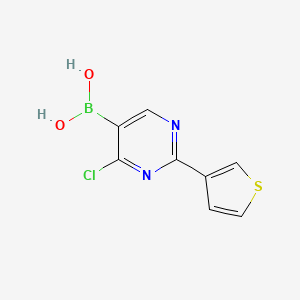
![5,7-dihydroxy-3-(4-methoxyphenyl)-6,8-bis[(3-methylpiperidin-1-yl)methyl]-4H-chromen-4-one](/img/structure/B14088134.png)
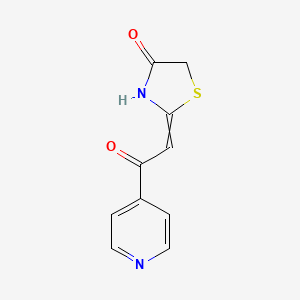
![6-Hydroxy-1,5,12-trimethyl-5-[2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl]-10-oxatetracyclo[7.6.1.02,7.012,16]hexadec-7-en-11-one](/img/structure/B14088154.png)
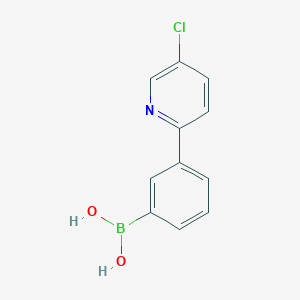
![2-(6-Ethoxy-1,3-benzothiazol-2-yl)-1-(3-ethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14088161.png)
![2-(1,3-benzoxazol-2-ylsulfanyl)-N'-[(1Z)-1-(biphenyl-4-yl)ethylidene]acetohydrazide](/img/structure/B14088169.png)
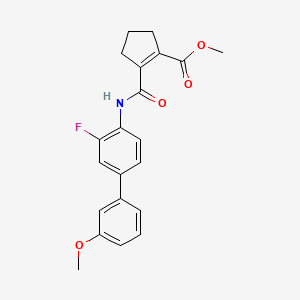
![3-bromo-N-methyl-4-({[4-(trifluoromethyl)phenyl]methyl}amino)benzenesulfonamide](/img/structure/B14088183.png)
